molecular formula C14H9BrN4O2 B5521037 Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide

Cat. No.: B5521037
M. Wt: 345.15 g/mol
InChI Key: RHLIIHPIXDSFCV-UHFFFAOYSA-N
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Description

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a nicotinic acid moiety linked to a hydrazide group through a 5-bromo-2-oxo-1,2-dihydro-indole scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:

    Formation of the Indole Scaffold: The indole scaffold can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole scaffold is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Hydrazide Formation: The brominated indole is then reacted with nicotinic acid hydrazide under reflux conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole scaffold.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid Hydrazide: A simpler analog without the indole scaffold.

    5-Bromo-2-oxo-1,2-dihydro-indole: The indole scaffold without the nicotinic acid hydrazide moiety.

    Indole-3-carboxylic Acid Hydrazide: A similar compound with a different substitution pattern on the indole ring.

Uniqueness

Nicotinic acid (5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to the combination of the nicotinic acid and indole scaffolds, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O2/c15-9-3-4-11-10(6-9)12(14(21)17-11)18-19-13(20)8-2-1-5-16-7-8/h1-7,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLIIHPIXDSFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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